N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide

Casein kinase 1 delta CK-1δ inhibition Structure–activity relationship

This compound is a strategic chemical probe for medicinal chemistry teams working on CK-1δ-driven neurodegenerative diseases. It uniquely combines two unexplored dimensions of the validated N-(benzothiazolyl)-2-phenylacetamide scaffold: a 5-methoxy benzothiazole regioisomer and an N-(pyridin-2-ylmethyl) tertiary amide. Published SAR shows that similar modifications can cause order-of-magnitude shifts in CK-1δ potency and blood-brain barrier penetration. Procuring this compound enables critical head-to-head enzymatic profiling against benchmark compounds like Salado et al.'s nanomolar inhibitors, deconvoluting the impact of these structural variables on kinase selectivity, cellular potency, and CNS exposure before committing to full analog synthesis.

Molecular Formula C22H19N3O2S
Molecular Weight 389.47
CAS No. 900005-41-6
Cat. No. B2478678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide
CAS900005-41-6
Molecular FormulaC22H19N3O2S
Molecular Weight389.47
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=CC=C4
InChIInChI=1S/C22H19N3O2S/c1-27-18-10-11-20-19(14-18)24-22(28-20)25(15-17-9-5-6-12-23-17)21(26)13-16-7-3-2-4-8-16/h2-12,14H,13,15H2,1H3
InChIKeyGULIYNLNXGIHJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide (CAS 900005-41-6): Structural Identity and Pharmacological Context


N-(5-Methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide (CAS 900005-41-6) is a synthetic small molecule that integrates three pharmacophoric elements within a single scaffold: a 5-methoxy-substituted benzothiazole core, a 2-phenylacetyl linker, and an N-(pyridin-2-ylmethyl) tertiary amide side chain. This architecture places it within the broader class of N-(benzothiazolyl)-2-phenylacetamides, a chemotype established as a privileged scaffold for casein kinase 1 (CK-1) inhibition [1]. The presence of the pyridin-2-ylmethyl substituent on the amide nitrogen distinguishes it from the simpler secondary amide congeners (e.g., compounds 20 and 24 in the Salado et al. series) that have demonstrated nanomolar CK-1δ inhibitory potency, oral brain penetration, and in vivo neuroprotection in models of Parkinson's disease and amyotrophic lateral sclerosis [1][2].

Why N-(5-Methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide Cannot Be Replaced by Generic Benzothiazole-Phenylacetamide Analogs


Within the N-(benzothiazolyl)-2-phenylacetamide class, even minor structural perturbations produce order-of-magnitude shifts in CK-1δ inhibitory potency [1]. Systematic SAR studies have established that the benzothiazole 6-position substituent is a critical potency driver: replacement of 6-CF₃ with 6-OMe reduces CK-1δ IC₅₀ from 23 nM (compound 20) to 530 nM (compound 21), a 23-fold loss, while introduction of a 6-ethoxy group (compound 23, IC₅₀ = 1.21 μM) attenuates activity by over 50-fold relative to the 6-CF₃ benchmark [1]. The target compound introduces two structural variables for which no direct SAR data exist in the published CK-1δ inhibitor series—the 5-methoxy substitution pattern on the benzothiazole ring and the N-(pyridin-2-ylmethyl) tertiary amide group—each of which could independently modulate target affinity, kinase selectivity, physicochemical properties, and blood–brain barrier permeability in ways that cannot be predicted from data on the secondary amide analogs, precluding simple functional interchange with any single in-class comparator [1][2].

Quantitative Differentiation Evidence for N-(5-Methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide Relative to Closest Structural Analogs


Structural Differentiation: 5-Methoxy vs. 6-Methoxy Benzothiazole Substitution Pattern and Its Predicted Impact on CK-1δ Binding

The target compound bears a 5-methoxy substituent on the benzothiazole ring, whereas the quantitatively characterized CK-1δ inhibitor series from Salado et al. (2014) explored substituents exclusively at the 6-position of the benzothiazole core [1]. In that series, the 6-OMe analog (compound 21) exhibited a CK-1δ IC₅₀ of 0.53 μM—approximately 23-fold weaker than the 6-CF₃ lead compound 20 (IC₅₀ = 0.023 μM) [1]. No data exist for a 5-OMe-substituted analog in the same assay system. The regioisomeric shift from 6-OMe to 5-OMe places the methoxy group in a distinct steric and electronic environment relative to the ATP-binding pocket hydrophobic cavity identified by docking studies (Ile23, Ile148, Leu135), potentially altering both binding affinity and kinase selectivity in ways that cannot be extrapolated from the 6-substituted SAR [1]. This represents a defined structural difference with predictable pharmacological consequences but requires de novo experimental validation.

Casein kinase 1 delta CK-1δ inhibition Structure–activity relationship Benzothiazole substitution Neurodegeneration

N-(Pyridin-2-ylmethyl) Tertiary Amide Modification: Differentiation from Secondary Amide Congeners in the CK-1δ Inhibitor Pharmacophore

All CK-1δ inhibitors in the Salado et al. (2014) benzothiazole-phenylacetamide series feature a secondary amide linker (NH–CO–CH₂) connecting the benzothiazole and phenyl moieties. Docking and kinetic studies demonstrated that the amide NH engages in hydrogen-bonding interactions with Asp91 and Asp132 in the CK-1δ ATP-binding site, and that replacement of the carbonyl with a methylene group abolishes inhibitory activity [1]. The target compound replaces the secondary amide NH with an N-(pyridin-2-ylmethyl) tertiary amide, introducing: (i) steric bulk that may alter the hydrogen-bonding geometry with the catalytic aspartate residues; (ii) a basic pyridine nitrogen capable of additional electrostatic or hydrogen-bonding interactions with adjacent residues (e.g., Lys130, Asn133); and (iii) increased lipophilicity and molecular weight (MW estimated at ~430 g/mol vs. ~370 g/mol for compound 20), which will affect BBB permeability predictions relative to the secondary amide series for which PAMPA-BBB data have been reported [1][2]. These three changes cannot be simulated by any secondary amide analog in the published series.

Tertiary amide CK-1δ inhibitor Blood–brain barrier permeability N-alkyl substitution Kinase selectivity

Antiproliferative Potential of Phenylacetamide-Benzothiazole Hybrids: Class-Level Evidence from Paraganglioma and Pancreatic Cancer Models

A library of phenylacetamide derivatives containing the benzothiazole nucleus was synthesized and evaluated for antiproliferative activity in paraganglioma and pancreatic cancer cell lines, demonstrating that this chemotype induces marked viability reduction in both cancer models [1]. Although the specific target compound (CAS 900005-41-6) was not explicitly tested in this study, it shares the core phenylacetamide-benzothiazole scaffold with the active library members. The target compound's N-(pyridin-2-ylmethyl) substituent and 5-methoxy substitution pattern differentiate it from all compounds in the published library, providing an untested combination of structural features for antiproliferative evaluation. Procurement of this compound would enable the first assessment of whether the pyridin-2-ylmethyl tertiary amide modification enhances or attenuates the antiproliferative activity observed for the broader phenylacetamide-benzothiazole class.

Antiproliferative activity Paraganglioma Pancreatic cancer Benzothiazole Phenylacetamide

Research and Procurement Application Scenarios for N-(5-Methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide (CAS 900005-41-6)


CK-1δ Inhibitor Lead Optimization: Exploring 5-Methoxy Regioisomerism and N-Alkyl Substitution Space

For medicinal chemistry teams engaged in CK-1δ inhibitor development for neurodegenerative indications (ALS, Parkinson's disease, frontotemporal dementia), this compound provides an opportunity to probe two unexplored structural dimensions of the validated N-(benzothiazolyl)-2-phenylacetamide pharmacophore: (i) the impact of relocating the methoxy substituent from the 6-position to the 5-position of the benzothiazole core, and (ii) the effect of N-alkylation with a pyridin-2-ylmethyl group on kinase selectivity, cellular potency, and predicted CNS penetration. The Salado et al. (2014) J. Med. Chem. series serves as the direct comparator benchmark [1]. Procurement of this compound followed by enzymatic IC₅₀ determination against CK-1δ and counter-screening against CK-1α, CK-2, and a broader kinase panel would generate the first SAR data linking these structural variables to potency and selectivity [1][2].

Antiproliferative SAR Expansion: Evaluating N-(Pyridin-2-ylmethyl) Benzothiazole-Phenylacetamides in Cancer Cell Models

Building on the published observation that phenylacetamide-benzothiazole derivatives exhibit antiproliferative activity in paraganglioma and pancreatic cancer cells [3], this compound enables SAR expansion into tertiary amide derivatives. The pyridin-2-ylmethyl substituent introduces a basic nitrogen that may enhance aqueous solubility at physiological pH and facilitate interactions with kinase ATP-binding sites implicated in cancer cell proliferation. Comparative cell viability assays against the published library's most potent congeners, conducted under identical conditions (identical cell lines, exposure duration, and endpoint), would quantify the contribution of the N-alkyl modification to antiproliferative potency [3].

Chemical Probe Development for Target Identification Studies in TDP-43 Proteinopathies

The N-(benzothiazolyl)-2-phenylacetamide class has demonstrated efficacy in preventing pathological TDP-43 phosphorylation in cell cultures and reducing TDP-43 neurotoxicity in Drosophila models [1]. The target compound, with its distinctive N-(pyridin-2-ylmethyl) group, could serve as a chemical probe for affinity-based proteomics (e.g., pull-down or CETSA) to identify off-target kinases or binding proteins that interact with the pyridylmethyl moiety, thereby deconvoluting the polypharmacology of tertiary amide benzothiazole derivatives. Procurement supports the synthesis of an active probe and an inactive control analog (e.g., N-benzyl or N-methyl derivative) for target engagement studies [1].

In Silico Modeling and Docking Studies: Predicting the Binding Mode of 5-Methoxy, N-Alkylated Benzothiazole-Phenylacetamides

The published blind/ensemble docking studies for compound 20 (IC₅₀ = 23 nM) in the CK-1δ ATP-binding site (PDB: 3UYS) provide a validated computational framework [1]. Procurement of the target compound enables docking simulations to predict whether the 5-methoxy regioisomer and the N-(pyridin-2-ylmethyl) group are accommodated within the ATP-binding pocket or induce a shift in binding pose, guiding subsequent synthetic optimization decisions before committing resources to a full analog synthesis campaign [1].

Quote Request

Request a Quote for N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.